N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps One common synthetic route includes the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole coreThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium hydride.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death.
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide: This compound has a benzothiazole ring instead of a benzoxazole ring and exhibits similar antibacterial properties.
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide: This derivative has an isobutoxy group instead of a morpholine moiety and is used in different industrial applications.
Properties
Molecular Formula |
C25H22N4O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O5/c1-16-18(25-27-21-6-2-3-8-23(21)34-25)5-4-7-20(16)26-24(30)19-15-17(29(31)32)9-10-22(19)28-11-13-33-14-12-28/h2-10,15H,11-14H2,1H3,(H,26,30) |
InChI Key |
GTVQYTRSIXCEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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